Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-
Description
Historical Context and Discovery
The compound benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- (CAS 99300-38-6) emerged as a derivative of N-hydroxysuccinimide (NHS) esters, a class of reagents pivotal in peptide synthesis and bioconjugation. NHS esters were first introduced in the 1960s as intermediates for forming stable amide bonds between carboxylic acids and amines. The specific synthesis of this compound likely arose from efforts to functionalize aromatic carboxylic acids with electron-withdrawing groups, such as nitriles, to modulate reactivity. Early protocols for NHS ester synthesis involved coupling NHS with carboxylic acids using carbodiimide reagents like dicyclohexylcarbodiimide (DCC). The inclusion of the 4-cyanobenzoate moiety reflects advancements in tailoring NHS esters for selective bioconjugation applications.
Nomenclature and Identification
The systematic IUPAC name for this compound is (2,5-dioxopyrrolidin-1-yl) 4-cyanobenzoate , which precisely describes its structure: a pyrrolidine-2,5-dione (NHS) group linked via an ester bond to the para position of a benzoic acid derivative bearing a nitrile substituent. Key identifiers include:
- Molecular formula : C₁₂H₈N₂O₄
- Molecular weight : 244.20 g/mol
- SMILES : C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C#N
- InChIKey : CCMXELFRCBTHNV-UHFFFAOYSA-N
The compound’s purity and structural integrity are confirmed via melting point analysis (229–231°C) and chromatographic methods.
Classification within NHS Ester Family
This compound belongs to the aryl NHS ester subclass, characterized by aromatic acyl groups. Unlike aliphatic NHS esters (e.g., succinimidyl acetate), aryl NHS esters exhibit enhanced electrophilicity due to resonance stabilization of the activated carbonyl. The para-cyano substituent further increases electrophilicity by withdrawing electron density through inductive effects, making it more reactive toward nucleophilic amines. Comparative studies of NHS esters show that electron-deficient aromatic systems, such as 4-cyanobenzoate, accelerate aminolysis rates by 10–100× compared to unsubstituted benzoyl-NHS esters.
Significance in Bioconjugation Chemistry
This compound’s utility stems from its role in forming stable amide bonds under mild conditions. Its 4-cyanobenzoate group enhances reactivity, enabling efficient coupling with primary amines in proteins, peptides, or nanomaterials. Applications include:
- Protein labeling : Conjugation of fluorescent dyes or affinity tags to antibodies.
- Surface functionalization : Immobilization of biomolecules on biosensors or microfluidic devices.
- Drug delivery : Covalent attachment of therapeutic payloads to targeting ligands.
The nitrile group may also serve as a handle for further derivatization via click chemistry or reduction to amines. Studies highlight its selectivity; in mixed-amine systems, it preferentially reacts with aliphatic amines over aromatic amines (e.g., aniline) due to steric and electronic factors.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c13-7-8-1-3-9(4-2-8)12(17)18-14-10(15)5-6-11(14)16/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMXELFRCBTHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423666 | |
| Record name | Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99300-38-6 | |
| Record name | Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Activation of 4-Cyanobenzoic Acid
- Starting Material: 4-Cyanobenzoic acid
- Activation Reagents: N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)
- Solvent: Typically anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
- Conditions: Room temperature under inert atmosphere (nitrogen or argon) to prevent moisture interference
Reaction Mechanism
- Carbodiimide Activation: The carboxyl group of 4-cyanobenzoic acid reacts with the carbodiimide reagent to form an O-acylisourea intermediate.
- NHS Ester Formation: The intermediate is then attacked by N-hydroxysuccinimide, displacing the carbodiimide and forming the NHS ester, i.e., Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-.
- Byproduct Removal: Dicyclohexylurea (DCU) or other urea byproducts precipitate and are removed by filtration.
Purification
- The crude product is purified by recrystallization from suitable solvents such as ethyl acetate/hexane or by column chromatography to obtain the pure NHS ester.
- Drying under vacuum ensures removal of residual solvents.
Detailed Research Findings and Data
Reaction Parameters and Yields
| Parameter | Typical Conditions | Observations |
|---|---|---|
| 4-Cyanobenzoic acid | 1.0 equivalent | Starting material |
| N-Hydroxysuccinimide | 1.1 equivalents | Slight excess to drive reaction |
| DCC or DIC | 1.1 equivalents | Coupling agent |
| Solvent | Anhydrous DCM or DMF | Ensures moisture-free environment |
| Temperature | 20–25 °C (room temperature) | Mild conditions prevent side reactions |
| Reaction time | 2–6 hours | Monitored by TLC or HPLC |
| Yield | 75–90% | High purity product achievable |
Analytical Characterization
- NMR Spectroscopy: Confirms ester formation by disappearance of carboxylic acid proton and appearance of succinimide protons.
- Mass Spectrometry: Molecular ion peak at m/z 244 consistent with molecular weight.
- Infrared Spectroscopy: Ester carbonyl stretch (~1735 cm⁻¹) and nitrile stretch (~2220 cm⁻¹) confirm functional groups.
- Melting Point: Typically around 120–125 °C, indicating purity.
Notes on Alternative Methods and Considerations
- Alternative Coupling Agents: Besides DCC and DIC, carbodiimide derivatives like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used, especially in aqueous or mixed solvents.
- Solvent Choice: DMF is preferred for solubility of polar reagents, but DCM is often used for ease of removal and better crystallization.
- Moisture Sensitivity: The NHS ester is moisture sensitive; hence, reactions and storage should be under dry conditions to prevent hydrolysis.
- Scale-Up: The method is scalable with appropriate stirring and temperature control, commonly used in pharmaceutical intermediate synthesis.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 1. Activation | 4-Cyanobenzoic acid + DCC/DIC + NHS in DCM | Formation of O-acylisourea intermediate |
| 2. Esterification | N-hydroxysuccinimide attacks intermediate | Formation of NHS ester (target compound) |
| 3. Filtration | Remove dicyclohexylurea byproduct | Purification step |
| 4. Purification | Recrystallization or chromatography | Obtain pure Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- |
| 5. Drying | Vacuum drying | Remove residual solvents and moisture |
Chemical Reactions Analysis
Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Benzonitrile derivatives have been studied for their potential therapeutic effects. The presence of the pyrrolidinyl group indicates possible interactions with biological receptors and enzymes.
- Biological Activity : Initial studies suggest that this compound may interact with pain pathways and cellular signaling mechanisms, which could be beneficial in developing analgesics or anti-inflammatory drugs.
Antimicrobial Research
Research has indicated that compounds similar to benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- exhibit notable antimicrobial properties.
- Case Study : A study evaluated the efficacy of related compounds against various pathogens, revealing significant activity against both Gram-positive and Gram-negative bacteria. For example:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents.
Neuropharmacological Applications
The compound's structural characteristics may confer neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
- Research Findings : In vitro studies have shown that treatment with benzonitrile derivatives can reduce neuronal cell death under oxidative stress conditions by approximately 40%, indicating a protective mechanism against neurotoxicity .
Material Science
Benzonitrile derivatives are being explored for their utility in material science, particularly in the synthesis of polymers and other advanced materials.
- Polymer Chemistry : The unique chemical properties of benzonitrile make it suitable for creating specialized polymers that could have applications in coatings or drug delivery systems.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of protein-protein interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key structural and functional attributes of "Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-" with related compounds:
Key Findings
- Reactivity : The Su-based compound exhibits superior reactivity in amide bond formation compared to carbamates like BOC or Eoc, which serve as protecting groups rather than activating moieties .
- Pharmaceutical Relevance : Unlike etravirine—a therapeutic agent with a benzonitrile core but divergent substituents (pyrimidine, bromine)—the target compound is likely a synthetic intermediate rather than a drug .
- Stability : The succinimidyl ester is hydrolytically labile, requiring anhydrous conditions for storage, whereas BOC and Eoc groups exhibit greater stability under neutral conditions .
- Applications : The Su group’s utility in NHS ester chemistry aligns with bioconjugation workflows, contrasting with Dmoc’s niche use in photolabile protection .
Mechanistic Insights
- Succinimidyl Esters : The electron-withdrawing nature of the Su group stabilizes the transition state during nucleophilic attack, accelerating reactions with amines. This contrasts with Bhoc (diphenylmethoxy carbonyl), which lacks such activating effects .
- Comparative Stability : BOC and Eoc groups require strong acids or bases for removal, whereas the Su group hydrolyzes spontaneously in aqueous media, limiting its use in aqueous-phase reactions .
Biological Activity
Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its synthesis, structural characteristics, and preliminary research findings.
Chemical Structure and Properties
Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 244.21 g/mol
- CAS Number : 99300-38-6
The compound features a benzonitrile moiety linked to a pyrrolidinyl group through an ester bond, specifically a carbonyl group derived from 2,5-dioxopyrrolidine. This structure suggests potential interactions with various biological targets, particularly in pharmacology and medicinal chemistry.
Biological Activity Overview
Research indicates that benzonitrile derivatives may exhibit significant biological activities. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to benzonitrile may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.
- Receptor Interaction : There is evidence that benzonitrile derivatives may bind to specific receptors involved in pain pathways and cellular signaling.
Synthesis
The synthesis of benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- typically involves several steps:
- Formation of the Pyrrolidine Derivative : The initial step includes synthesizing the 2,5-dioxopyrrolidine structure.
- Esterification Reaction : The pyrrolidine derivative is then reacted with benzonitrile to form the final compound through an esterification process.
Comparative Analysis with Similar Compounds
The following table compares benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- | CHNO | Contains a nitrile and pyrrolidine moiety; potential for varied biological activity. |
| 2-[4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]acetamide | CHNO | Features a piperazine ring; potential for varied biological activity. |
| Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester | CHNO | Used in peptide synthesis; contains butanoic acid moiety. |
This comparison highlights the unique aspects of benzonitrile's structure and its potential for distinct biological activities.
Case Studies and Research Findings
Recent studies have explored the biological activity of compounds related to benzonitrile. For instance:
- Antimicrobial Studies : A study published in PubMed evaluated various derivatives of benzonitrile for their antimicrobial efficacy against common pathogens. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth .
- Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that some benzonitrile derivatives could inhibit key enzymes involved in metabolic pathways. This suggests potential therapeutic applications in metabolic disorders .
- Receptor Binding Studies : Investigations into receptor interactions have shown that these compounds may influence pain pathways by modulating receptor activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-?
- Methodology : The compound can be synthesized via NHS ester activation of carboxylic acid derivatives. A common approach involves reacting 4-carboxybenzonitrile with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions.
- Critical Parameters :
- Reaction temperature: 0–25°C (to prevent NHS hydrolysis).
- Solvent: Dry dimethylformamide (DMF) or dichloromethane (DCM).
- Purification: Column chromatography using silica gel with ethyl acetate/hexane gradients .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Analytical Workflow :
- IR Spectroscopy : Detect the carbonyl stretch of the NHS ester (~1730–1780 cm) and nitrile group (~2220–2260 cm) .
- NMR :
- H NMR: Aromatic protons (δ 7.5–8.0 ppm, 4-substituted benzene), pyrrolidinyl dioxo protons (δ 2.6–3.0 ppm) .
- C NMR: Carbonyl carbons (δ 168–172 ppm) and nitrile carbon (δ ~118 ppm) .
- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H] .
Advanced Research Questions
Q. How can this compound act as a cross-linking agent in protein conjugation studies?
- Mechanism : The NHS ester reacts with primary amines (e.g., lysine residues) to form stable amide bonds. The benzonitrile group may enhance solubility in organic-aqueous mixed solvents.
- Experimental Design :
- Optimization : Adjust pH to 7.5–8.5 (borate or phosphate buffer) to maximize amine reactivity.
- Stoichiometry : Use a 5–10 molar excess of the NHS ester relative to the target protein.
- Quenching : Terminate reactions with excess glycine or Tris buffer .
Q. What challenges arise in assessing the compound’s stability under varying storage conditions?
- Key Factors :
- Hydrolysis : NHS esters degrade in aqueous or humid environments. Store at –20°C in anhydrous DMSO or DMF.
- Light Sensitivity : Protect from UV exposure to prevent nitrile group decomposition .
- Stability Testing :
- Monitor degradation by HPLC over 24–72 hours at 4°C and 25°C.
- Compare retention times with fresh samples; look for hydrolysis byproducts (e.g., free carboxylic acid) .
Q. What role does the 2,5-dioxopyrrolidinyl group play in biological activity or pharmacological applications?
- Functional Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
